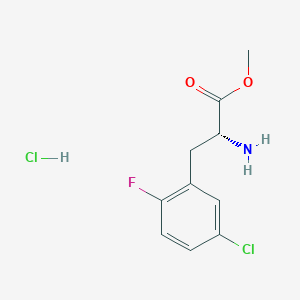

methyl(2R)-2-amino-3-(5-chloro-2-fluorophenyl)propanoatehydrochloride

Description

Methyl (2r)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structural properties, which include an amino group, a chloro-fluorophenyl group, and a propanoate ester. These features make it a valuable subject for research in organic chemistry, medicinal chemistry, and pharmacology.

Properties

Molecular Formula |

C10H12Cl2FNO2 |

|---|---|

Molecular Weight |

268.11 g/mol |

IUPAC Name |

methyl (2R)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate;hydrochloride |

InChI |

InChI=1S/C10H11ClFNO2.ClH/c1-15-10(14)9(13)5-6-4-7(11)2-3-8(6)12;/h2-4,9H,5,13H2,1H3;1H/t9-;/m1./s1 |

InChI Key |

GBKWGGANAPOQQZ-SBSPUUFOSA-N |

Isomeric SMILES |

COC(=O)[C@@H](CC1=C(C=CC(=C1)Cl)F)N.Cl |

Canonical SMILES |

COC(=O)C(CC1=C(C=CC(=C1)Cl)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2r)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate hydrochloride typically involves several steps. One common method starts with the preparation of the intermediate 5-chloro-2-fluorobenzaldehyde. This intermediate is then subjected to a series of reactions, including reductive amination and esterification, to form the final product. The reaction conditions often involve the use of reducing agents such as sodium borohydride and catalysts like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of Methyl (2r)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate hydrochloride may involve large-scale batch reactors. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl (2r)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl (2r)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (2r)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro-fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- Methyl (3R)-3-amino-3-(5-chloro-2-fluorophenyl)propanoate hydrochloride

- Methyl (2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate hydrochloride

Uniqueness

Methyl (2r)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate hydrochloride is unique due to its specific stereochemistry (2r), which can influence its biological activity and interactions. The presence of both chloro and fluoro substituents also adds to its distinct chemical properties, making it a valuable compound for research and development.

Biological Activity

Methyl(2R)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, including an amino group and halogenated phenyl moiety, contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₂ClFNO₂

- Molecular Weight : 268.11 g/mol

- CAS Number : 2375248-01-2

The compound features a chiral center at the second carbon atom, which is critical for its biological interactions. The presence of both chloro and fluorine atoms in the phenyl ring enhances its lipophilicity and potential interaction with biological targets.

Methyl(2R)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate hydrochloride exhibits its biological effects primarily through:

- Enzyme Modulation : The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or activating them.

- Receptor Interaction : The halogenated phenyl group may facilitate hydrophobic interactions with receptors, influencing signaling pathways.

1. Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated in various cancer cell lines, demonstrating:

- Cytotoxicity : In vitro assays revealed that the compound exhibits significant cytotoxic effects against several cancer types, including breast and lung cancers.

- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| FaDu (hypopharyngeal) | 10 | Apoptosis induction | |

| MCF-7 (breast cancer) | 15 | Cell cycle arrest |

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's:

- Cholinesterase Inhibition : It has shown promise in inhibiting acetylcholinesterase (AChE), an enzyme linked to cognitive decline.

- Oxidative Stress Reduction : The compound may reduce oxidative stress markers in neuronal cells, contributing to its protective effects.

Case Study 1: Anticancer Activity

A study published in Cancer Research evaluated the efficacy of methyl(2R)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate hydrochloride against FaDu hypopharyngeal tumor cells. The results indicated that the compound not only inhibited cell growth but also induced apoptosis more effectively than standard chemotherapeutics like bleomycin .

Case Study 2: Neuroprotection

In a study focusing on Alzheimer's disease models, the compound demonstrated significant inhibition of AChE activity while also exhibiting antioxidant properties. This dual action suggests its potential as a therapeutic candidate for cognitive enhancement .

Comparison with Similar Compounds

The biological activity of methyl(2R)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate hydrochloride can be compared with other related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl(2R)-2-amino-3-(4-chlorophenyl)propanoate hydrochloride | Chlorine at para position | Moderate anticancer activity |

| Methyl(2R)-2-amino-3-(3-fluorophenyl)propanoate hydrochloride | Fluorine at meta position | Lower AChE inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.